An In-depth Technical Guide to 4-Decenoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 4-Decenoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid is a monounsaturated medium-chain fatty acid that has garnered significant interest in the scientific community. Its presence and activity are particularly relevant in the study of metabolic disorders and its potential applications in various industrial and pharmaceutical contexts. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols and biological pathways associated with 4-decenoic acid.
Chemical Properties and Structure
4-Decenoic acid is a ten-carbon fatty acid with a single double bond originating at the fourth carbon. This structure gives rise to geometric isomers, cis and trans, each with distinct properties and biological relevance.
Structure:
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Molecular Formula: C₁₀H₁₈O₂
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IUPAC Name: dec-4-enoic acid[2]
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Isomers:
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cis-4-Decenoic acid ((4Z)-dec-4-enoic acid)
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trans-4-Decenoic acid ((4E)-dec-4-enoic acid)
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The general structure of 4-decenoic acid is as follows:
CH₃(CH₂)₄CH=CH(CH₂)₂COOH
Quantitative Data Summary
The following table summarizes the key quantitative data for 4-decenoic acid and its isomers.
| Property | 4-Decenoic Acid (Isomer Unspecified) | cis-4-Decenoic Acid | trans-4-Decenoic Acid |
| CAS Number | 26303-90-2[1][3] | 505-90-8 | 57602-94-5 |
| Density | ~0.920 g/cm³ at 20 °C | Data not readily available | Data not readily available |
| Boiling Point | 97-98 °C at 0.30 torr | Data not readily available | Data not readily available |
| Refractive Index | ~1.450 at 20 °C | Data not readily available | Data not readily available |
| Solubility | Soluble in oil and ethanol. | Practically insoluble in water. | Practically insoluble in water. |
Experimental Protocols
Synthesis of 4-Decenoic Acid
While various synthetic routes exist, a general approach for the synthesis of unsaturated fatty acids can be adapted for 4-decenoic acid. One common method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide.
Methodology:
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Preparation of the Phosphonium Ylide: A suitable alkyl halide (e.g., 1-bromohexane) is reacted with triphenylphosphine to form the corresponding phosphonium salt. This salt is then treated with a strong base (e.g., butyllithium) to generate the ylide.
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Wittig Reaction: The ylide is then reacted with an appropriate aldehyde (e.g., 4-oxobutanoic acid) to form the alkene. The geometry of the double bond (cis or trans) can be influenced by the choice of reagents and reaction conditions.
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Purification: The crude product is purified using techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure 4-decenoic acid.
Purification of 4-Decenoic Acid
Purification is critical to isolate the desired isomer and remove any unreacted starting materials or byproducts.
Methodology:
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Extraction: The reaction mixture is typically quenched with water and the product is extracted into an organic solvent like diethyl ether or ethyl acetate.
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Washing: The organic layer is washed sequentially with water, dilute acid (e.g., 1M HCl) to remove any basic impurities, and brine.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Chromatography/Distillation: The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, for thermally stable compounds, distillation under high vacuum can be employed.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like fatty acids.
Methodology:
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Derivatization: To increase volatility, the carboxylic acid group of 4-decenoic acid is often derivatized to its methyl ester (FAME) or trimethylsilyl (TMS) ester. This is typically achieved by reacting the acid with a derivatizing agent such as BF₃-methanol or BSTFA, respectively.
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GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a wax column or a non-polar column like a DB-5). The oven temperature is programmed to ramp up to allow for the separation of different fatty acid esters based on their boiling points and interactions with the stationary phase.
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MS Detection: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron ionization). The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the chemical structure and isomeric purity of 4-decenoic acid.
Methodology:
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Sample Preparation: A small amount of the purified 4-decenoic acid (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: The sample is placed in the NMR spectrometer and ¹H and ¹³C NMR spectra are acquired.
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Spectral Analysis:
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¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide information about the different types of protons in the molecule, including those on the double bond, which can help determine the cis/trans stereochemistry.
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¹³C NMR: The chemical shifts of the carbon signals confirm the carbon skeleton and the presence of the carboxylic acid and alkene functional groups.
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Signaling Pathways and Biological Effects
cis-4-Decenoic acid is a known metabolite that accumulates in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism. Its accumulation has been linked to mitochondrial dysfunction.
Effect of cis-4-Decenoic Acid on Mitochondrial Function
cis-4-Decenoic acid has been shown to impair mitochondrial respiration and induce the mitochondrial permeability transition (MPT). The following diagram illustrates the proposed logical flow of these effects.
Caption: Logical workflow of the detrimental effects of cis-4-Decenoic Acid on mitochondrial function.
Experimental Workflow for Investigating Mitochondrial Dysfunction
The following diagram outlines a typical experimental workflow to assess the impact of 4-decenoic acid on mitochondrial function.
Caption: Experimental workflow for studying the effects of 4-Decenoic Acid on mitochondria.
Conclusion
4-Decenoic acid, particularly the cis isomer, plays a significant role in the pathophysiology of certain metabolic disorders by inducing mitochondrial dysfunction. Understanding its chemical properties and having robust experimental protocols for its synthesis, purification, and analysis are crucial for further research into its biological effects and potential therapeutic interventions. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working in this field.
References
- 1. cis-4-Decenoic and decanoic acids impair mitochondrial energy, redox and Ca(2+) homeostasis and induce mitochondrial permeability transition pore opening in rat brain and liver: Possible implications for the pathogenesis of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]
- 3. cis-4-decenoic acid provokes mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
